2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(1,4-Dioxaspiro[45]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common method starts with the formation of the spirocyclic structure through a palladium-catalyzed aminocarbonylation reaction. This involves the use of 2-acetylcyclohexanone, which undergoes ethylene ketal formation, hydrazone formation, and iodination to yield an iodoalkene. The iodoalkene is then aminocarbonylated in the presence of a palladium-phosphine precatalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrazine, ethylene glycol, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, aminocarbonylation reactions typically yield carboxamide derivatives .
Scientific Research Applications
2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its chemical stability and reactivity make it useful in materials science and industrial chemistry
Mechanism of Action
The mechanism of action of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. Detailed studies using techniques like cyclic voltammetry and NMR measurements have shown that palladium(II) is reduced to palladium(0) during certain reactions, indicating a redox mechanism .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: Another spirocyclic compound with similar structural features but different chemical properties.
1,4-Dioxaspiro[4.5]decan-6-yl acrylamide: Shares the spirocyclic core but has different functional groups and reactivity
Uniqueness
2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of the spirocyclic structure with the tetrahydroisoquinoline moiety. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yl)-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-2-4-15-13-18(10-7-14(15)3-1)16-5-8-17(9-6-16)19-11-12-20-17/h1-4,16H,5-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKSYGHOQPBHTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N3CCC4=CC=CC=C4C3)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602218 |
Source
|
Record name | 2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166398-22-7 |
Source
|
Record name | 2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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